![molecular formula C10H10FN3S B1517156 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline CAS No. 1019484-54-8](/img/structure/B1517156.png)
5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline
Overview
Description
“5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline” is an organic compound with the CAS Number: 1019484-54-8 . It has a molecular weight of 223.27 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline”, has been a topic of interest in the field of medicinal chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties and is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The IUPAC name of the compound is 5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline . The InChI code is 1S/C10H10FN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 223.27 . The InChI code is 1S/C10H10FN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 .
Scientific Research Applications
Antimicrobial Potential
Imidazole derivatives have been shown to possess good antimicrobial properties. Compounds similar to the one you’re interested in have been synthesized and evaluated for their effectiveness against various microbial strains .
Anti-tubercular Activity
Some imidazole compounds have been synthesized and tested for anti-tubercular activity against Mycobacterium tuberculosis, with some showing promising results when compared to standard drugs like Isoniazid .
Cytotoxicity in Cancer Research
Imidazole derivatives are also being studied for their cytotoxic effects on cancer cells. Research has been conducted to assess the toxicity of these compounds on both healthy and cancerous cells at certain concentrations .
Synthesis Advances
Recent advances in the synthesis of substituted imidazoles, which are key components in functional molecules used in various applications, highlight the importance of these compounds in scientific research .
Antimicrobial and Larvicidal Activities
Novel imidazole molecules have been evaluated for their antimicrobial and larvicidal activities, indicating their potential use in controlling microbial growth and managing insect populations .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various enzymes and receptors .
Mode of Action
Biochemical Pathways
Imidazole derivatives are known to be key components in a variety of functional molecules and can affect multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
5-fluoro-2-(1-methylimidazol-2-yl)sulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJFRYUKZZBWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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